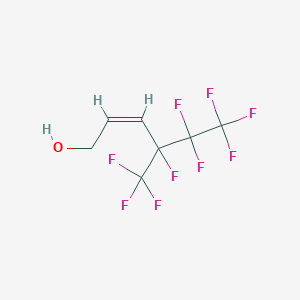
4-(tert-Butyl)-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with tert-butyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors also enhances the safety and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridines.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-2-isopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-2-isopropylpyridine involves its interaction with molecular targets through various pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but a different aromatic ring structure.
4-tert-Butylcatechol: Contains a tert-butyl group and a catechol moiety, used in different chemical reactions.
4-tert-Butylpyridine: A closely related compound with a tert-butyl group but lacking the isopropyl group.
Uniqueness
4-(tert-Butyl)-2-isopropylpyridine is unique due to the presence of both tert-butyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
4-tert-butyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H19N/c1-9(2)11-8-10(6-7-13-11)12(3,4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
WMJOIVQLVJFVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


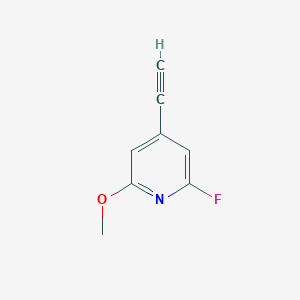
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
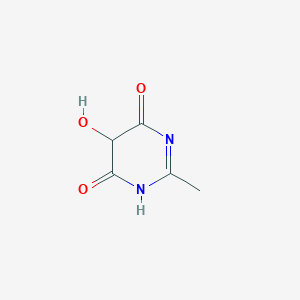


![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)

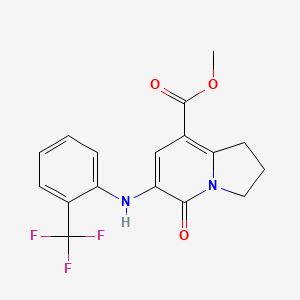
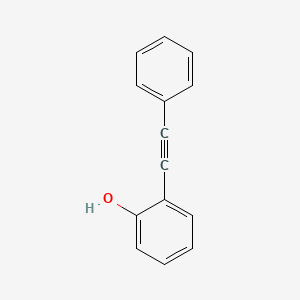
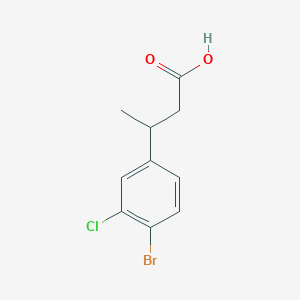
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
